BenchChemオンラインストアへようこそ!

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid

Taxane semi‑synthesis Stereochemical inversion Docetaxel precursors

Procure this (2S,3S)-configured Boc-β-hydroxy-α-amino acid to directly install the active (2′R,3′S) taxane side chain via acid-mediated oxazolidine ring-opening, eliminating separate resolution steps. The p-tolyl group (LogP 2.01) enables 3′-aryl SAR and balances solubility/permeability per Veber guidelines, while Boc ensures orthogonality in Boc/Bzl SPPS. Scalable via convergent nitrone–ketene acetal methodology. Ideal for taxane anticancer agents, peptide mimetics, and permeability optimization.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
CAS No. 959576-03-5
Cat. No. B3059245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid
CAS959576-03-5
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H21NO5/c1-9-5-7-10(8-6-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1
InChIKeyDROMKHRRVLLBPM-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic Acid (CAS 959576-03-5) – A Stereochemically Defined Boc-Protected β-Hydroxy-α-Amino Acid Building Block


(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid (CAS 959576-03-5) is a chiral, non‑proteinogenic β‑hydroxy‑α‑amino acid featuring a Boc‑protected amine, a free carboxylic acid, and a p‑tolyl substituent at the β‑position. It belongs to the phenylisoserine family, which serves as the essential C‑13 side‑chain scaffold for taxane anticancer agents such as paclitaxel and docetaxel [1]. The (2S,3S) configuration is the enantiomer of the clinically exploited (2R,3S) side chain, yet it has been demonstrated to be a viable precursor for taxane synthesis via a stereochemical inversion during esterification [2]. The compound is supplied at ≥95% purity and finds primary use in asymmetric synthesis, peptide‑mimetic construction, and structure–activity relationship (SAR) studies .

Why In‑Class Phenylisoserine Derivatives Cannot Be Interchanged: The Case for (2S,3S)-Boc-3-amino-2-hydroxy-3-(p-tolyl)propanoic Acid


Generic substitution within the phenylisoserine family is not feasible because three structural variables – stereochemistry, N‑protecting group, and aryl substitution – produce profound differences in synthetic utility and downstream biological outcomes. The (2S,3S) configuration permits a stereochemical inversion during taxane assembly that yields the active (2′R,3′S) side chain directly [1], whereas the corresponding (2R,3S)‑Boc‑phenylisoserine requires a different coupling strategy. The p‑tolyl group increases lipophilicity (LogP 2.01) relative to the unsubstituted phenyl analog, altering the pharmacokinetic profile of final taxane conjugates . The Boc group offers acid‑labile orthogonality that is incompatible with Fmoc‑based synthesis and vice‑versa, meaning choice of protecting group dictates the entire synthetic route [2]. These differences are quantitative and can determine success or failure of a multi‑step synthesis.

Quantitative Differentiation Evidence for (2S,3S)-Boc-3-amino-2-hydroxy-3-(p-tolyl)propanoic Acid (CAS 959576-03-5)


Stereochemical Utility: (2S,3S) Configuration Enables Direct Taxane Assembly via Inversion

The (2S,3S) stereochemistry of the Boc‑protected isoserine derivative allows a single‑step esterification with protected baccatin III that proceeds with inversion at the β‑carbon, directly yielding the clinically required (2′R,3′S) side‑chain configuration of docetaxel [1]. This strategy eliminates the need for separate enantiomeric resolution or chiral auxiliary removal steps that are mandatory when using the (2R,3S)‑phenylisoserine building block. The process is documented in US 5,476,954, where ethyl (2R,3S)-3-tert‑butoxycarbonylamino-2-hydroxy-3-(4-methylphenyl)propionate is obtained from the corresponding (2S,3S) oxazolidine derivative via acid‑mediated ring opening with stereochemical inversion [1].

Taxane semi‑synthesis Stereochemical inversion Docetaxel precursors

Protecting‑Group Orthogonality: Boc vs Fmoc in Solid‑Phase Peptide Synthesis

The Boc group of the target compound requires acidic conditions (trifluoroacetic acid, TFA) for deprotection, whereas the Fmoc analog (CAS 959576-02-4) requires basic conditions (piperidine). This orthogonality means that the Boc‑protected derivative is preferentially used when acid‑insensitive resins or side‑chain protecting groups (e.g., benzyl‑based) are employed [1]. In contrast, Fmoc chemistry dominates when acid‑sensitive modifications or side‑chain tert‑butyl protections are present [1]. The target compound's Boc group also withstands hydrogenolytic conditions that would cleave Fmoc, providing an additional layer of synthetic flexibility [2].

Solid‑phase peptide synthesis Protecting group strategy Orthogonal deprotection

Lipophilicity Tuning: p‑Tolyl vs Phenyl Substituent Effect on LogP in Taxane Analog Design

The para‑methyl substituent on the aromatic ring of the target compound increases calculated lipophilicity (LogP = 2.01) compared with the des‑methyl phenyl analog (estimated LogP ~1.6) . This difference is significant in the context of taxane side‑chain SAR studies, where para‑substitution on the 3′‑phenyl ring directly modulates microtubule disassembly inhibition and cellular cytotoxicity [1]. Baccatin III 13‑(N‑benzoyl‑(2′R,3′S)‑3′‑(p‑tolyl)isoserinate) demonstrated microtubule assembly activity comparable to paclitaxel, confirming that the p‑tolyl modification retains biological potency while offering altered pharmacokinetic properties [1].

Lipophilicity Taxane SAR LogP comparison Drug‑likeness

Synthetic Accessibility: Convergent Three‑Step Route to Enantiopure (2S,3S)-N‑Boc‑phenylisoserine Derivatives

A fully stereocontrolled nitrone–ketene acetal based synthesis of (2S,3S)-N‑Boc‑phenylisoserine proceeds in up to 59% overall yield through only three operations from the starting nitrone, delivering the product in enantiopure form [1]. This methodology is directly applicable to the p‑tolyl analog by using p‑tolyl‑substituted nitrone precursors. In contrast, alternative routes to the (2R,3S)‑phenylisoserine scaffold often rely on enzymatic resolution or chiral pool starting materials that limit substrate scope and scalability [2].

Asymmetric synthesis Nitrone–ketene acetal Convergent route Enantiopurity

Physicochemical Profile: Polar Surface Area and Hydrogen‑Bonding Capacity vs Aromatic Analogs

The target compound displays a topological polar surface area (TPSA) of 95.86 Ų and possesses three hydrogen‑bond donors (carboxylic acid OH, secondary alcohol OH, carbamate NH) . This hydrogen‑bonding capacity is identical in number to that of the phenyl analog, but the para‑methyl group slightly increases molecular volume and reduces relative TPSA fraction, potentially favoring passive membrane permeability in peptide mimetics. The Fmoc analog carries a substantially larger TPSA due to the fluorenylmethoxycarbonyl group, which limits its utility in cell‑based assays where membrane penetration is required [1].

TPSA Hydrogen bonding Drug‑likeness Permeability prediction

Purity Benchmarking: ≥95% Assay Enables Direct Use Without Additional Purification in Multi‑Step Sequences

Commercial supply of the target compound is specified at ≥95% purity (HPLC) . This level is sufficient for direct incorporation into multi‑step synthetic sequences without intervening chromatographic purification, as demonstrated in the patent literature where the corresponding ethyl ester is used directly in taxane coupling reactions [1]. Analogous building blocks such as the free amino acid (CAS 1217709-00-6) or the Fmoc derivative may require additional purification due to lower commercial purity or higher hygroscopicity, adding time and cost to the synthetic workflow.

Chemical purity Multi‑step synthesis Procurement specification QC

Optimal Application Scenarios for (2S,3S)-Boc-3-amino-2-hydroxy-3-(p-tolyl)propanoic Acid Based on Quantitative Differentiation Evidence


Semi‑Synthesis of Docetaxel and 3′‑Aryl‑Modified Taxane Analogs via Stereochemical Inversion

Laboratories engaged in taxane anticancer research should prioritize this compound when the synthetic route employs an acid‑mediated oxazolidine ring‑opening to install the (2′R,3′S) side‑chain configuration directly from a (2S,3S) precursor. This approach eliminates separate resolution steps and is documented to produce the active side chain in high yield [1]. The p‑tolyl substituent further enables exploration of 3′‑aryl SAR without compromising microtubule assembly activity [2].

Boc‑Based Solid‑Phase Peptide Synthesis Incorporating β‑Hydroxy‑α‑Amino Acid Residues

When constructing peptide sequences that require a β‑hydroxy‑α‑amino acid with a hydrophobic aromatic side chain, this Boc‑protected derivative is the reagent of choice for Boc/Bzl SPPS protocols. Its Boc group is fully stable to the basic conditions used for Fmoc removal in orthogonal strategies, allowing sequential deprotection where Fmoc‑protected analogs would be prematurely cleaved [3].

Design and Synthesis of Cell‑Permeable Peptide Mimetics Requiring Controlled Lipophilicity

Medicinal chemistry teams optimizing passive membrane permeability of peptide‑derived inhibitors can exploit the compound's LogP of 2.01 and TPSA of 95.86 Ų . Compared to the Fmoc analog (estimated TPSA ~130 Ų) or the phenyl analog (LogP ~1.6), the target compound offers an intermediate lipophilicity profile that balances solubility and permeability, consistent with Veber's oral bioavailability guidelines [4].

Scalable Synthesis of Enantiopure Phenylisoserine Building Blocks Using the Nitrone–Ketene Acetal Route

Process chemistry groups requiring multi‑gram to kilogram quantities of enantiopure (2S,3S)-phenylisoserine derivatives should adopt the convergent nitrone–ketene acetal methodology, which delivers the target scaffold in up to 59% overall yield over three steps without enzymatic resolution [5]. This route is directly translatable to the p‑tolyl analog and provides strategic supply security for advanced taxane intermediate production.

Quote Request

Request a Quote for (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.